molecular formula C24H28N2O5 B3476980 ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate

ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate

Cat. No.: B3476980
M. Wt: 424.5 g/mol
InChI Key: CBZRNMVWHPGONH-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy and carboxylate groups, as well as an amino group linked to a dimethoxyphenyl ethyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Dimethoxyphenyl Ethyl Chain: The dimethoxyphenyl ethyl chain can be attached through a nucleophilic substitution reaction, where the amino group of the quinoline core reacts with a suitable electrophile, such as a halogenated dimethoxyphenyl ethyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline core or the dimethoxyphenyl ethyl chain, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products Formed

    Oxidation: Quinoline N-oxides, carboxylic acids.

    Reduction: Reduced quinoline derivatives, alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-ethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Similar in structure but lacks the quinoline core.

    2-(3,4-Dimethoxyphenyl)ethanol: Contains the dimethoxyphenyl ethyl chain but lacks the quinoline core and carboxylate group.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl ethyl chain but lacks the quinoline core and carboxylate group.

The uniqueness of this compound lies in its combination of the quinoline core with the dimethoxyphenyl ethyl chain and carboxylate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-ethoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-5-30-17-8-9-20-18(14-17)23(19(15-26-20)24(27)31-6-2)25-12-11-16-7-10-21(28-3)22(13-16)29-4/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZRNMVWHPGONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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